(trans-2-(4-Fluorophenyl)cyclopropyl)methanol

Catalog No.
S3184586
CAS No.
1821817-76-8
M.F
C10H11FO
M. Wt
166.195
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(trans-2-(4-Fluorophenyl)cyclopropyl)methanol

CAS Number

1821817-76-8

Product Name

(trans-2-(4-Fluorophenyl)cyclopropyl)methanol

IUPAC Name

[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanol

Molecular Formula

C10H11FO

Molecular Weight

166.195

InChI

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1

InChI Key

ODPZTCKFPWLUEV-WPRPVWTQSA-N

SMILES

C1C(C1C2=CC=C(C=C2)F)CO

solubility

not available

    Indole Derivatives

    : While not directly related to (trans-2-(4-Fluorophenyl)cyclopropyl)methanol, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that compounds with similar structures could potentially have similar applications.

    Preparation Method

    : A method for preparing 2-cyclopropyl-4-(4’-fluorophenyl)quinoline-3-methanol, a compound with a similar structure to (trans-2-(4-Fluorophenyl)cyclopropyl)methanol, has been documented. This method involves the reduction of 2-cyclopropyl-4-(4’-fluorophenyl)quinoline-3-carboxylic acid ester through KBH4 in the presence of MgCl2.

(trans-2-(4-Fluorophenyl)cyclopropyl)methanol is an organic compound characterized by its unique cyclopropyl structure attached to a phenyl group with a fluorine substituent. The molecular formula of this compound is C10H12FC_{10}H_{12}F and it features a hydroxymethyl group. The cyclopropyl moiety contributes to its distinctive three-membered ring structure, which can influence the compound's reactivity and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and may affect its interaction with biological targets.

The chemical reactivity of (trans-2-(4-Fluorophenyl)cyclopropyl)methanol includes various functional group transformations typical of alcohols and cyclopropanes. Notably, it can undergo:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.
  • Nucleophilic substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, making it a potential electrophile.

These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science.

The synthesis of (trans-2-(4-Fluorophenyl)cyclopropyl)methanol can be achieved through several methods, including:

  • Cyclopropanation Reactions: Utilizing cyclopropanation methods involving diazo compounds or alkenes.
  • Reduction Reactions: Reducing corresponding carbonyl precursors using reducing agents such as lithium aluminum hydride or borane.
  • Catalytic Methods: Employing transition metal catalysts to facilitate the formation of cyclopropane rings from alkenes.

A notable synthetic route involves the use of zinc triflate as a catalyst for cyclization reactions that yield the desired product with high efficiency and selectivity .

The applications of (trans-2-(4-Fluorophenyl)cyclopropyl)methanol span various fields:

  • Pharmaceuticals: Potential use in drug design for developing new therapeutic agents targeting neurological disorders or cancer.
  • Material Science: As a building block in the synthesis of polymers or advanced materials due to its unique structural properties.
  • Agricultural Chemicals: Possible applications in agrochemicals, enhancing the efficacy of pesticides or herbicides.

Interaction studies involving (trans-2-(4-Fluorophenyl)cyclopropyl)methanol focus on its binding affinity and activity against specific biological targets. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Detailed pharmacological profiling is necessary to elucidate these interactions fully.

Several compounds share structural similarities with (trans-2-(4-Fluorophenyl)cyclopropyl)methanol. These include:

Compound NameStructural FeaturesUnique Aspects
2-CyclopropylphenolCyclopropane ring with hydroxyl groupExhibits strong antitumor activity
4-FluorocyclohexanemethanolCyclohexane ring with fluorineEnhanced lipophilicity and biological activity
2-(4-Fluorophenyl)propan-1-olPropanol derivativeUsed as an intermediate in pharmaceutical synthesis

Uniqueness: The presence of both a cyclopropane ring and a fluorinated phenyl group distinguishes (trans-2-(4-Fluorophenyl)cyclopropyl)methanol from other similar compounds, potentially leading to unique biological activities and applications.

XLogP3

2.1

Dates

Last modified: 04-14-2024

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